Thieno[3,2-c]pyridine-3-carboxaldehyde
Overview
Description
Thieno[3,2-c]pyridine-3-carboxaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine-3-carbaldehyde typically involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[3,2-c]pyridine core, which can then be oxidized to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for thieno[3,2-c]pyridine-3-carbaldehyde are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridine-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Thieno[3,2-c]pyridine-3-carboxylic acid.
Reduction: Thieno[3,2-c]pyridine-3-methanol.
Substitution: Various substituted thieno[3,2-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Thieno[3,2-c]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine core .
Comparison with Similar Compounds
- Thieno[2,3-c]pyridine-3-carbaldehyde
- Thieno[3,2-b]pyridine-3-carbaldehyde
- Thieno[2,3-b]pyridine-3-carbaldehyde
Comparison: Thieno[3,2-c]pyridine-3-carboxaldehyde is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, such as thieno[2,3-c]pyridine-3-carbaldehyde, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H5NOS |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H |
InChI Key |
FNMAINNYORYGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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